Dinoprostone betadex
Description
Historical Trajectories in Prostaglandin (B15479496) Research: From Discovery to Modern Complexes
The history of prostaglandin research dates back to the 1930s with the initial observations that human seminal fluid could cause uterine contractions or relaxation. wikipedia.org This led to the isolation of a substance, initially believed to be from the prostate gland and thus named "prostaglandin" by Ulf von Euler in 1935, a term now recognized as a misnomer as they are produced by seminal vesicles and other tissues. wikipedia.org Early research, particularly in the 1950s and onwards, focused on isolating and characterizing these lipid mediators. nih.govnih.gov A pivotal moment occurred in 1982 when Sune K. Bergström, Bengt I. Samuelsson, and John R. Vane were awarded the Nobel Prize in Physiology or Medicine for their groundbreaking work on prostaglandins (B1171923), highlighting their diverse biological effects and their derivation from simple fatty acid precursors. nih.gov
The chemical structures of key prostaglandins, including prostaglandin E2 (PGE2), were later elucidated, and total synthesis was achieved. wikipedia.orgacs.org This progress paved the way for understanding their roles in various physiological processes, such as inflammation, pain, and smooth muscle function. jvsmedicscorner.compatsnap.com The recognition of their potent and varied activities spurred interest in developing stable and deliverable forms for research and potential therapeutic applications. The natural instability of some prostaglandins in certain environments necessitated the exploration of strategies to enhance their physicochemical properties, leading to the development of modern complexes.
Evolution of Cyclodextrin (B1172386) Inclusion Chemistry for Biologically Active Molecules
Cyclodextrins (CDs) are cyclic oligosaccharides derived from starch, composed of glucopyranose units linked by α-1,4 bonds. tandfonline.comoatext.com They possess a unique truncated cone structure with a hydrophilic exterior and a relatively hydrophobic interior cavity. jvsmedicscorner.comtandfonline.commdpi.com The history of cyclodextrins dates back to Antoine Villiers in 1891, with further isolation and characterization by Franz Schardinger. biosynth.com
The ability of cyclodextrins to form inclusion complexes, where a guest molecule is encapsulated within the hydrophobic cavity, has been a significant area of chemical research. jvsmedicscorner.comoatext.commdpi.com This phenomenon is driven by various forces, including van der Waals interactions, hydrophobic interactions, and hydrogen bonding. jvsmedicscorner.comnih.gov The size of the cyclodextrin cavity dictates which molecules can be effectively included; beta-cyclodextrin (B164692) (β-CD), composed of seven glucose units, has a cavity size suitable for accommodating various biologically active molecules. oatext.combiosynth.comwikipedia.org
The application of cyclodextrin inclusion chemistry to biologically active molecules has evolved significantly. Initially recognized for their ability to improve the solubility and stability of poorly soluble compounds, cyclodextrins and their derivatives are now widely used in pharmaceutical science. oatext.commdpi.comwikipedia.orgconicet.gov.arflarer.ch Modifications to the cyclodextrin structure through the addition of various substituents can further enhance their properties, such as solubility, binding affinity, and selectivity. oatext.commdpi.com This evolution has led to the development of numerous pharmaceutical formulations utilizing cyclodextrins to improve drug characteristics. conicet.gov.armdpi.comresearchgate.net
Conceptual Framework of Dinoprostone (B10761402) Betadex as a Prostaglandin E2-Cyclodextrin Inclusion Complex
Dinoprostone betadex is a specific example of a modern complex, representing an inclusion complex formed between dinoprostone (Prostaglandin E2) and betadex (beta-cyclodextrin). nih.gov In this complex, the dinoprostone molecule, which is relatively hydrophobic, is encapsulated within the hydrophobic cavity of the beta-cyclodextrin molecule. jvsmedicscorner.comoatext.comnih.gov This inclusion is not a covalent bond but rather a non-covalent interaction where the guest molecule (dinoprostone) is physically trapped or held within the host cavity (beta-cyclodextrin). nih.govflarer.ch
The formation of this inclusion complex alters the physicochemical properties of dinoprostone. By sequestering the hydrophobic prostaglandin molecule within its cavity, beta-cyclodextrin can effectively increase the apparent solubility of dinoprostone in aqueous environments. oatext.commdpi.comflarer.ch Furthermore, the complexation can offer protection to the guest molecule from degradation pathways, thereby enhancing its stability. conicet.gov.arresearchgate.net
Research into such complexes often involves techniques like mass spectrometry to confirm the formation of the inclusion complex and determine the host-guest ratio, which is typically 1:1 for dinoprostone and beta-cyclodextrin. tandfonline.com Studies have investigated the interaction behavior and complexation affinity between PGE2 and beta-cyclodextrin derivatives. jvsmedicscorner.com
Significance of this compound in Contemporary Chemical and Pharmaceutical Sciences Research
The development and study of this compound hold significant importance in contemporary chemical and pharmaceutical sciences research. As an inclusion complex, it serves as a model system for investigating host-guest interactions involving biologically active lipids and cyclodextrins. Research in this area contributes to a deeper understanding of the forces and structural factors governing the formation and stability of such complexes.
From a pharmaceutical perspective, the complexation of dinoprostone with beta-cyclodextrin addresses some of the inherent limitations of dinoprostone, such as its relatively low aqueous solubility and stability. oatext.comconicet.gov.arresearchgate.net By improving these properties, this compound facilitates research into the biological activities of PGE2 and enables the development of more effective and stable formulations for various applications.
Studies on this compound and similar prostaglandin-cyclodextrin complexes have demonstrated enhanced solid-state stability compared to the free prostaglandin. researchgate.net This improved stability is crucial for the storage and handling of the compound in research settings and in the development of pharmaceutical products. The ability of cyclodextrins to enhance the solubility and stability of active pharmaceutical ingredients is a key reason for their widespread use as excipients in marketed drugs. conicet.gov.armdpi.comresearchgate.net
Furthermore, the study of this compound contributes to the broader field of cyclodextrin-based drug delivery systems. Understanding how cyclodextrins interact with and modify the properties of guest molecules like dinoprostone provides valuable insights for designing novel delivery systems for other challenging compounds. mdpi.comfrontiersin.org This includes exploring how complexation can influence the release rate and biological activity of the encapsulated molecule.
Research findings related to the complexation of PGE2 with beta-cyclodextrin have shown high affinity between the molecules. jvsmedicscorner.com Techniques like capillary electrophoresis have been used to evaluate the interaction behavior and confirm complex formation, observing shifts in electrophoretic mobility upon complexation. jvsmedicscorner.com Mass spectrometry has also been employed to detect the ions of the beta-cyclodextrin-PGE2 complex, confirming its presence in solution. tandfonline.com
Below is a table summarizing some key properties related to the components of this compound:
| Property | Dinoprostone (PGE2) | Betadex (Beta-Cyclodextrin) | This compound |
| Molecular Formula | C₂₀H₃₂O₅ | C₄₂H₇₀O₃₅ | C₆₂H₁₀₂O₄₀ |
| Molecular Weight ( g/mol ) | 352.471 wikipedia.org | 1134.987 wikipedia.org | 1487.4 nih.gov |
| PubChem CID | 5280360 nih.gov | 444041 nih.gov | 11954327 nih.gov |
| Nature | Hydrophobic (Lipid) | Hydrophilic exterior, Hydrophobic cavity jvsmedicscorner.comtandfonline.com | Inclusion Complex |
| Role in Complex | Guest molecule | Host molecule | N/A |
This research into the fundamental chemical interactions and the resulting changes in physicochemical properties underscores the significance of this compound as a subject of study in advancing both chemical and pharmaceutical sciences.
Structure
2D Structure
Properties
Molecular Formula |
C62H102O40 |
|---|---|
Molecular Weight |
1487.4 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C42H70O35.C20H32O5/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h8-63H,1-7H2;4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b;7-4-,13-12+/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;15-,16+,17+,19+/m10/s1 |
InChI Key |
NUNGIUIDJUJZPR-XRAPCBHQSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Origin of Product |
United States |
Synthesis and Chemical Characterization of Dinoprostone Betadex
Synthetic Pathways for Prostaglandin (B15479496) E2 (Dinoprostone) Precursors and Intermediates
Dinoprostone (B10761402), also known as prostaglandin E2 (PGE2), is a naturally occurring prostaglandin. wikipedia.orgnih.gov Its synthesis in the body begins with the activation of arachidonic acid. wikipedia.org Laboratory synthesis of prostaglandins (B1171923), including PGE2, has been a significant area of organic chemistry, often involving complex routes to establish the correct stereochemistry and functional groups.
Asymmetric Synthesis Approaches to Prostaglandin Skeletons
The prostaglandin skeleton contains multiple chiral centers, making asymmetric synthesis crucial for obtaining the desired stereoisomer of dinoprostone. Early total syntheses of prostaglandins, such as the work by Corey and Cheng, involved multi-step routes to control the stereochemistry of the cyclopentane (B165970) ring and the two side chains. wikipedia.org More recent approaches have aimed for shorter and more stereoselective pathways. For instance, a concise and highly stereoselective total synthesis of prostaglandin F2α (a related prostaglandin) was described in 2012, utilizing an asymmetric catalyst. wikipedia.org While specific details on asymmetric synthesis solely for dinoprostone precursors in the provided results are limited, the general challenge in prostaglandin synthesis lies in precisely controlling the stereochemistry of the cyclopentane ring and the attached side chains. libretexts.org The desymmetrization of meso-cis-cyclopentene 1,3-diol is highlighted as an important step in producing a central building block for various prostaglandins, including dinoprostone. acs.org
Functional Group Interconversion Strategies for Dinoprostone Synthesis
Functional group interconversion (FGI) is a key strategy in organic synthesis to convert one functional group into another to facilitate a particular reaction or disconnection in retrosynthetic analysis. ewadirect.comslideshare.netub.edu In the context of dinoprostone synthesis, FGI would be employed to transform functional groups at various stages of the synthesis to enable the formation of the correct carbon skeleton and introduce the characteristic functional groups of PGE2: a ketone at C9, hydroxyl groups at C11 and C15, a carboxylic acid at C1, a cis double bond at C5, and a trans double bond at C13. wikipedia.orgnih.gov For example, one method for preparing PGE2 involves protecting the hydroxyl groups at the 11 and 15 positions of prostaglandin F2α and then oxidizing the 9-hydroxyl to a ketone, followed by de-protection. google.com This is an example of FGI, converting a hydroxyl group to a ketone. The delicate nature of placing a keto group at C9 is noted, as β-hydroxy ketones can readily undergo dehydration. libretexts.org
Principles and Methodologies of Cyclodextrin (B1172386) Complexation for Dinoprostone
Betadex (beta-cyclodextrin, β-CD) is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units. wikipedia.orgnih.gov It has a truncated cone shape with a relatively lipophilic internal cavity and a hydrophilic external surface. oatext.comturkjps.orgtandfonline.com This structure allows cyclodextrins to form inclusion complexes with hydrophobic guest molecules, encapsulating them within the cavity through non-covalent interactions. oatext.comturkjps.orgmdpi.com Complexation with cyclodextrins, including betadex, can improve the solubility, stability, and bioavailability of poorly soluble drugs like dinoprostone. turkjps.orgmdpi.comnih.gov
Solid-State Complexation Techniques
Solid-state complexation techniques are used to form inclusion complexes between a guest molecule and cyclodextrin in the solid phase. While specific methods for dinoprostone betadex are not extensively detailed in the provided results, general techniques for solid-state cyclodextrin complexation include kneading, co-precipitation, and freeze-drying. turkjps.orgsci-hub.se These methods aim to bring the guest molecule and cyclodextrin into close contact to facilitate the formation of the inclusion complex in the solid state. Studies on other drug-cyclodextrin complexes, such as fenofibrate (B1672516) with hydroxypropyl β-cyclodextrin, have utilized kneading and co-precipitation to prepare solid complexes. turkjps.org Characterization of solid-state complexes can involve techniques like powder X-ray diffractometry, thermal analysis (e.g., DSC), and solid-state NMR to confirm the formation of the complex and understand the interactions. turkjps.orgresearchgate.netnih.gov For instance, DSC studies can indicate a loss in the crystalline state of the drug upon complexation. turkjps.org
Solution-Based Complexation Methods
Solution-based complexation involves forming the inclusion complex in a solvent, typically water, where both the cyclodextrin and the guest molecule are dissolved or suspended. The complexation of dinoprostone with beta-cyclodextrin (B164692) in water has been studied using techniques like phase solubility analysis and PMR spectroscopy. nih.gov Phase solubility analysis can indicate the type of interaction and the stoichiometry of the complex formed in solution. oatext.comresearchgate.netnih.gov The linear increase in the aqueous solubility of dinoprostone with increasing beta-cyclodextrin concentration suggests molecular interactions exist between them. nih.gov Solution-based methods allow for the determination of complex formation constants and thermodynamic parameters. oatext.comnih.gov
Mechanistic Insights into Host-Guest Interactions within the Betadex Complex
The formation of inclusion complexes between cyclodextrins and guest molecules is driven by non-covalent interactions. oatext.commdpi.com For hydrophobic guest molecules like dinoprostone, the primary driving force for inclusion within the betadex cavity is often hydrophobic interaction, where water molecules are expelled from the relatively non-polar cavity, and the hydrophobic part of the guest molecule enters it. oatext.comturkjps.orgmdpi.com Other forces, such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding, can also contribute to the binding and stability of the complex. oatext.comsci-hub.semdpi.com
PMR (Proton Magnetic Resonance) spectroscopy has been used to study the interaction between dinoprostone and beta-cyclodextrin in solution. nih.gov PMR data can provide insights into which parts of the guest molecule are included within the cyclodextrin cavity by observing shifts in the proton signals. sci-hub.se Studies indicate that dinoprostone is included within the beta-cyclodextrin cavity and also interacts with protons on the exterior of the cyclodextrin molecule. nih.gov A proposed model for the dinoprostone-betadex complex suggests a 1:1 stoichiometry where a dinoprostone molecule is partially included within the cavity, with the remainder extending around the opening to the exterior. nih.gov
Thermodynamic data from solution studies can further elucidate the nature of the interactions. For the 1:1 complex formation between dinoprostone and beta-cyclodextrin in water at 20°C, the following thermodynamic data were reported: ΔG° = -4.11 kcal/mole, ΔH° = 7.20 kcal/mole, and ΔS° = 10.5 e.u. nih.gov In aqueous systems, these parameters are significantly influenced by solvent reorganization through hydrogen bonding, in addition to the direct binding interactions between the desolvated guest and host molecules. nih.gov
Stoichiometric and Thermodynamic Analysis of this compound Formation
The formation of an inclusion complex between dinoprostone and beta-cyclodextrin involves specific molecular interactions and is governed by thermodynamic principles. Analysis of the stoichiometry and thermodynamics of this complex formation provides crucial insights into the nature and stability of the resulting compound.
Determination of Complex Stoichiometry
Studies investigating the interaction between dinoprostone and beta-cyclodextrin have employed techniques such as phase solubility analysis and spectroscopic methods to determine the ratio of the host (beta-cyclodextrin) to the guest (dinoprostone) molecules in the complex. Research indicates that the primary complex formed between dinoprostone and beta-cyclodextrin in aqueous solution exhibits a 1:1 stoichiometry. mpbio.comfishersci.se This means that one molecule of dinoprostone interacts with one molecule of beta-cyclodextrin to form the inclusion complex. This stoichiometric ratio has been confirmed through various analytical approaches, including mass spectrometry. fishersci.se
Investigation of Binding Constants and Thermodynamic Parameters
The binding affinity and the driving forces behind the formation of the this compound complex can be quantified through the determination of binding constants and associated thermodynamic parameters. The formation of the inclusion complex is an equilibrium process characterized by an association constant (K).
Phase solubility analysis, coupled with temperature dependence studies, has been utilized to determine the thermodynamic parameters of the dinoprostone-beta-cyclodextrin complex formation. For the 1:1 complex in water at 20°C, specific thermodynamic data have been reported. mpbio.com
| Thermodynamic Parameter | Value (at 20°C in Water) | Units |
|---|---|---|
| Gibbs Free Energy (ΔG°) | -4.11 | kcal/mole |
| Enthalpy (ΔH°) | 7.20 | kcal/mole |
| Entropy (ΔS°) | 10.5 | e.u. |
Analytical Methodologies for Structural Elucidation of the Complex
A range of analytical techniques are employed to confirm the formation and elucidate the structure of the this compound inclusion complex in both solution and solid states. These methodologies provide detailed information about the molecular interactions and the spatial arrangement of dinoprostone within the beta-cyclodextrin cavity.
Spectroscopic Approaches for Complex Characterization (e.g., advanced NMR, IR, Raman)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, are invaluable for characterizing cyclodextrin inclusion complexes.
NMR Spectroscopy: Proton Magnetic Resonance (PMR) spectroscopy has been used to study the complexing behavior of dinoprostone with beta-cyclodextrin. mpbio.com Changes in the chemical shifts of protons from both dinoprostone and beta-cyclodextrin upon complex formation can indicate which parts of the dinoprostone molecule are included within the beta-cyclodextrin cavity and which parts interact with the external surface. mpbio.com This provides evidence for the inclusion phenomenon and can help propose a model for the complex structure. mpbio.com Advanced NMR techniques, such as 2D NMR, can offer more detailed information about the spatial proximity of atoms in the complex.
IR and Raman Spectroscopy: Vibrational spectroscopy, including IR and Raman spectroscopy, can provide information about the functional groups involved in the interaction and any changes in molecular vibrations upon complex formation. While IR and Raman spectra of large pharmaceutical molecules and their complexes can be complex, differences in peak positions, intensities, and band shapes compared to the spectra of the individual components can indicate the formation of a new solid phase, such as an inclusion complex. These techniques are particularly useful for characterizing solid-state complexes.
Diffraction Techniques for Solid-State Structure Determination
X-ray Diffraction (XRD) is a powerful technique for investigating the solid-state structure of crystalline materials, including inclusion complexes.
Powder X-ray Diffraction (XRPD): XRPD is commonly used to characterize the solid form of cyclodextrin inclusion complexes. The diffraction pattern of the complex is typically different from the simple superposition of the patterns of the guest molecule (dinoprostone) and the host molecule (beta-cyclodextrin), indicating the formation of a new crystalline or semi-crystalline phase. Changes in peak positions and intensities in the XRPD pattern provide a fingerprint of the complex and can confirm its formation.
Single-Crystal X-ray Diffraction: While obtaining single crystals of cyclodextrin inclusion complexes suitable for single-crystal XRD can be challenging, this technique can provide the most detailed information about the three-dimensional arrangement of the molecules within the crystal lattice, including the precise location and orientation of the guest molecule within the host cavity and the nature of intermolecular interactions.
Mass Spectrometric Applications for Complex Identity Confirmation
Mass spectrometry (MS), particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), is a valuable tool for confirming the formation and identity of non-covalent inclusion complexes in solution. fishersci.se ESI-MS can detect ions corresponding to the intact host-guest complex, often with a characteristic mass-to-charge ratio ([Host + Guest ± nH]±). fishersci.se The detection of a signal corresponding to the dinoprostone-beta-cyclodextrin complex, typically with a 1:1 host:guest ratio, provides direct evidence for the existence of the complex in the analyzed solution. fishersci.se Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of the complex ion, providing additional structural information.
Advanced Purification and Isolation Techniques for this compound
Purification and isolation of this compound after complexation would likely involve techniques suitable for separating the inclusion complex from unreacted starting materials, byproducts, and any other impurities.
For the purification of dinoprostone itself, methods such as column chromatography and recrystallization have been described google.com. Specifically, silica (B1680970) gel column chromatography with methanol-dichloromethane solutions as the mobile phase and recrystallization using an ethyl acetate-normal hexane (B92381) mixture have been reported for purifying crude PGE after hydrolysis google.com. Activated carbon decolorization can also be used as a purification step google.com.
While specific advanced purification techniques solely for the this compound complex were not extensively detailed in the search results, general techniques applicable to cyclodextrin inclusion complexes can be considered. These might include:
Crystallization: Formation of the inclusion complex can facilitate crystallization, providing a means of purification. The solubility of the complex often differs from that of the individual components.
Chromatography: Techniques like reversed-phase liquid chromatography could be employed, depending on the specific properties of the complex and impurities.
Filtration and Drying: Standard methods for isolating solid products from reaction mixtures.
Research findings indicate that techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize cyclodextrin-prostaglandin complexes, including the dinoprostone-betadex complex, in solution tandfonline.com. This suggests analytical methods are available to monitor the purity and presence of the complex during isolation and purification steps. The detection of the ion [β-CD + PGE2 - H]- at m/z 1485 for the β-CD–PGE2 complex using ESI-MS provides evidence for the complex's formation and can be used in analytical procedures tandfonline.com.
Molecular and Cellular Pharmacology of Dinoprostone Betadex
Molecular Mechanisms of Prostaglandin (B15479496) E2 Receptor Interaction
Dinoprostone (B10761402), as a ligand, interacts with the four EP receptor subtypes (EP1, EP2, EP3, and EP4), which are members of the G protein-coupled receptor superfamily nih.govcaymanchem.comphysiology.org. This interaction initiates a cascade of events involving receptor conformational changes and subsequent G protein activation.
Detailed Analysis of EP Receptor Subtype Selectivity and Affinity
The four EP receptor subtypes exhibit distinct selectivity and affinity for dinoprostone, contributing to the varied cellular responses observed nih.govphysiology.orgaai.org. While dinoprostone binds to all four receptors, the affinity can vary depending on the receptor subtype and tissue caymanchem.com.
| EP Receptor Subtype | Primary G Protein Coupling | Primary Signaling Pathway | Reported Affinity (Kd) for PGE2 |
| EP1 | Gαq | Phospholipase C (PLC), increased intracellular Ca2+ | ~21 nM nih.gov |
| EP2 | Gαs | Adenylate cyclase (AC), increased cAMP | ~11.2 nM nih.gov |
| EP3 | Gαi, Gαq | Inhibition of AC (decreased cAMP), PLC (increased Ca2+) | ~2.9 nM nih.gov, 2.76-3.39 nM psu.edu |
| EP4 | Gαs, Gαi | AC (increased cAMP), PI3K/Akt | Not consistently reported across sources; high affinity nih.gov |
Note: Affinity values can vary depending on the experimental conditions and tissue/cell type studied.
EP1 receptors are primarily coupled to Gαq proteins. nih.govphysiology.org. EP2 and EP4 receptors are predominantly coupled to Gαs proteins, leading to the activation of adenylate cyclase nih.govphysiology.orgfrontiersin.org. EP3 receptors are primarily coupled to Gαi proteins, which inhibit adenylate cyclase, although they can also couple to Gαq and other G proteins depending on the splice variant nih.govcaymanchem.comphysiology.orgaai.org. EP4 receptors can also couple to Gαi and activate the PI3K pathway nih.govfrontiersin.org. The differential coupling to G proteins dictates the initial downstream signaling events nih.govphysiology.org.
Conformational Dynamics of Prostaglandin E2 upon Receptor Binding
Upon binding of dinoprostone (PGE2) to an EP receptor, the receptor undergoes a conformational change caymanchem.comnih.gov. This structural rearrangement is crucial for activating the associated heterotrimeric G protein, leading to the dissociation of the Gα subunit from the Gβγ dimer caymanchem.comnih.gov. The specific conformational changes can vary between receptor subtypes and are influenced by the ligand's interaction within the binding pocket, which is located within the transmembrane helices of the receptor caymanchem.com. Computational studies using molecular dynamics simulations are employed to investigate these conformational changes and the information transfer pathways within the receptor upon ligand binding nih.gov.
Intracellular Signal Transduction Pathways Activated by Dinoprostone Betadex
Activation of EP receptors by dinoprostone triggers various intracellular signaling pathways depending on the receptor subtype involved nih.govphysiology.org.
Adenylate Cyclase and cAMP-Mediated Signaling
EP2 and EP4 receptor activation primarily leads to the stimulation of adenylate cyclase (AC) via Gαs protein coupling nih.govphysiology.orgfrontiersin.org. This results in an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) nih.govphysiology.orgfrontiersin.org. Elevated cAMP can then activate protein kinase A (PKA), which phosphorylates various downstream target proteins, including transcription factors like cAMP response element-binding protein (CREB), modulating gene expression and cellular function nih.govcaymanchem.comspandidos-publications.com. EP3 receptors, coupled to Gαi, inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels nih.govcaymanchem.comaai.org.
Phospholipase C and Calcium Signaling Pathways
EP1 receptor activation is primarily coupled to Gαq proteins, which stimulate phospholipase C (PLC) nih.govphysiology.org. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3) nih.govcaymanchem.com. IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm, leading to an increase in intracellular calcium concentration nih.govcaymanchem.com. DAG, along with calcium, can activate protein kinase C (PKC), which phosphorylates various cellular proteins nih.govcaymanchem.com. EP3 receptors can also activate PLC and increase intracellular calcium, particularly certain splice variants caymanchem.comaai.orgresearchgate.net.
Rho Kinase and other Downstream Effector Systems
Beyond the primary cAMP and calcium pathways, EP receptor signaling can involve other downstream effectors, including the Rho kinase pathway. Studies have shown that PGE2 can activate the RhoA-Rho kinase axis, which is involved in regulating cellular processes such as cytoskeletal rearrangement and cell motility frontiersin.orgbiologists.com. For instance, PGE2-induced podosome dissolution in dendritic cells has been shown to be mediated by the cAMP-PKA-RhoA signaling axis downstream of EP2 and EP4 receptors frontiersin.orgbiologists.com. EP1 and EP3 receptor signaling has also been implicated in activating the Rho-kinase pathway in certain contexts, such as airway smooth muscle contraction researchgate.net. Additionally, EP receptors, particularly EP2 and EP4, can activate other pathways such as the PI3K/Akt pathway nih.govnih.govaacrjournals.org.
Summary of EP Receptor Signaling Pathways
| EP Receptor Subtype | Primary G Protein | Downstream Pathways |
| EP1 | Gαq | PLC, IP3, Ca2+ mobilization, PKC, Rho kinase nih.govphysiology.orgresearchgate.netaacrjournals.org |
| EP2 | Gαs | AC, cAMP, PKA, CREB, RhoA-Rho kinase, PI3K/Akt nih.govcaymanchem.comnih.govfrontiersin.orgspandidos-publications.combiologists.comaacrjournals.org |
| EP3 | Gαi, Gαq | Inhibition of AC (decreased cAMP), PLC, Ca2+ mobilization, Rho kinase nih.govcaymanchem.comaai.orgresearchgate.netresearchgate.net |
| EP4 | Gαs, Gαi | AC, cAMP, PKA, CREB, PI3K/Akt, RhoA-Rho kinase nih.govcaymanchem.comnih.govfrontiersin.orgspandidos-publications.combiologists.comaacrjournals.org |
Modulation of Cellular Processes by this compound
Through the activation of EP receptors, dinoprostone modulates various cellular processes. The complexation with betadex is designed to influence the delivery and availability of dinoprostone at the cellular level, thereby indirectly affecting these processes.
Activation of prostanoid receptors by dinoprostone can significantly impact gene expression. The specific genes affected and the nature of the regulation (upregulation or downregulation) are dependent on the EP receptor subtype activated, the cell type, and the specific signaling pathways triggered. For instance, activation of EP receptors, particularly EP2 and EP4, which increase intracellular cAMP, can influence the activity of transcription factors like CREB (cAMP response element-binding protein), thereby regulating the expression of genes containing CRE sites in their promoters. oup.com.
Research indicates that prostanoid receptor gene expression itself can be regulated. For example, studies have shown differential expression levels of EP receptor genes in various tissues arvojournals.orgnih.govnih.gov. The expression profile of prostanoid receptor genes can vary depending on the cell type and physiological state physiology.orgarvojournals.orgnih.gov. For example, in human trabecular meshwork tissue, the EP2 receptor-encoding transcript is present in the highest abundance compared to other EP receptor subtypes arvojournals.orgnih.gov.
Dinoprostone, the active component of this compound, has been shown to influence cellular proliferation and differentiation in a variety of cell types. These effects are often concentration-dependent and mediated through the activation of specific EP receptors and their downstream signaling pathways, including the Wnt/β-catenin pathway and cAMP/PKA signaling thno.orgnih.govashpublications.orgplos.orgresearchgate.net.
Studies have demonstrated that PGE2 can promote the proliferation and differentiation of neural stem cells nih.govresearchgate.net. It has also been shown to enhance the homing, survival, and proliferation of hematopoietic stem cells ashpublications.org. In human tendon stem/progenitor cells, PGE2 exhibits biphasic effects on proliferation and differentiation, with lower concentrations promoting proliferation and stemness, while higher concentrations can decrease proliferation and induce non-tenocyte differentiation plos.org.
The precise mechanisms involve the modulation of cell cycle regulators and anti-apoptotic signaling pathways ashpublications.org. For instance, PGE2 can increase the expression of Survivin, an anti-apoptotic protein, and influence β-catenin, a key component of the Wnt pathway involved in proliferation and self-renewal ashpublications.org.
Dinoprostone plays a role in the remodeling of the extracellular matrix (ECM), a process crucial for tissue structure, function, and repair. This is particularly evident in processes like cervical ripening, where dinoprostone is known to induce changes in the cervical ECM mims.commims.comnih.gov.
The mechanism involves the stimulation of enzymes that degrade ECM components, such as collagenase mims.commims.com. PGE2 has been shown to stimulate the production of inflammatory mediators like interleukin-8, which can contribute to ECM remodeling nih.govresearchgate.net. Furthermore, PGE2 can influence the deposition of ECM proteins. Studies have shown that PGE2 can decrease the deposition of proteins like fibronectin and tenascin C in fibroblasts and airway smooth muscle cells physiology.org. It can also reduce pathological scar formation by decreasing the infiltration of myofibroblasts and influencing collagen deposition nih.gov.
The effects on ECM remodeling are mediated through prostanoid receptors and involve complex signaling pathways that can influence the activity of fibroblasts and the synthesis and degradation of matrix components nih.govphysiology.orgekjo.org.
Influence on Cellular Proliferation and Differentiation Mechanisms
Comparative Molecular Pharmacology: this compound vs. Uncomplexed Dinoprostone
This compound is an inclusion complex where dinoprostone is encapsulated within the cavity of betadex nih.gov. This complexation is primarily intended to improve the physicochemical properties of dinoprostone, such as its solubility and stability researchgate.netnih.gov. These altered properties can indirectly influence the molecular pharmacology compared to uncomplexed dinoprostone.
While the intrinsic affinity of dinoprostone for its receptors is determined by its chemical structure, complexation with betadex can potentially influence its availability and presentation to receptors at the cellular surface. The formation of an inclusion complex, where dinoprostone is partially or fully enclosed within the betadex cavity, can affect its dissolution rate and local concentration nih.gov.
Studies on other drug-cyclodextrin complexes suggest that complexation can alter the rate and extent of drug release, which could, in turn, affect the kinetics of receptor binding researchgate.net. However, specific detailed research findings directly comparing the receptor binding kinetics of this compound versus uncomplexed dinoprostone appear limited in the provided search results. The interaction involves the dinoprostone molecule being partially included within the beta-cyclodextrin (B164692) cavity, with other parts potentially interacting with the exterior of the cyclodextrin (B1172386) molecule nih.gov.
The signaling pathway activation profiles of this compound are expected to be qualitatively similar to those of uncomplexed dinoprostone, as the active component remains the same (dinoprostone). Dinoprostone activates the various EP receptor subtypes, leading to the activation of downstream pathways such as those involving cAMP, calcium, and the Wnt/β-catenin pathway thno.orgoup.commedsafe.govt.nznih.govashpublications.orgresearchgate.net.
Data Table: Prostanoid Receptor Expression Levels
Based on research in human trabecular meshwork tissue, the relative gene expression levels of different prostanoid receptors have been quantified. This data illustrates the differential expression that can influence the cellular response to prostaglandins (B1171923) like dinoprostone. arvojournals.orgnih.gov
| Prostanoid Receptor Subtype | Relative Gene Expression Level (Arbitrary Units) |
| EP2 | Highest (Reference) |
| FP | Approximately 10-15 times lower than EP2 |
| TP | Approximately 10-15 times lower than EP2 |
| IP | Approximately 10-15 times lower than EP2 |
| EP4 | Approximately 10-15 times lower than EP2 |
| DP | On average 45 times lower than EP2 |
| EP3 | On average 228 times lower than EP2 |
(Note: This table is a static representation of data described in the text. In an interactive format, users might be able to sort or filter the data.)
Data Table: Effects of PGE2 on Cell Proliferation
Research on the effects of PGE2 (dinoprostone) on human tendon stem/progenitor cells demonstrates a concentration-dependent effect on cell proliferation. plos.org
| PGE2 Concentration (ng/ml) | Effect on hTSC Proliferation |
| < 1 | Markedly enhanced |
| > 1 | Decreased |
(Note: This table is a static representation of data described in the text. In an interactive format, users might be able to visualize this data graphically.)
Pharmacokinetics and Pharmacodynamics: Pre Clinical and Mechanistic Investigations
Pre-absorption Mechanisms in Biological Systems
The pre-absorption phase involves the initial interactions of Dinoprostone (B10761402) betadex with biological fluids and membranes before the active component, dinoprostone, becomes available for systemic absorption.
Dissolution Characteristics of Dinoprostone Betadex in Biological Fluids
Dinoprostone itself is a naturally occurring prostaglandin (B15479496) (PGE2) wikipedia.orgpatsnap.com. Formulating dinoprostone with betadex, a cyclic oligosaccharide, is typically done to enhance its solubility and stability, and to control its release from a dosage form mdpi.com. Betadex achieves this by forming an inclusion complex, where the hydrophobic dinoprostone molecule is encapsulated within the hydrophilic cavity of the betadex structure mdpi.com. This complexation facilitates the dissolution of the poorly soluble dinoprostone in aqueous biological fluids. While specific dissolution rates for the this compound complex in various biological fluids were not extensively detailed in the search results, the principle behind using betadex is to ensure a more favorable dissolution profile compared to dinoprostone alone, enabling controlled release of the active drug mdpi.com. Formulations containing dinoprostone, likely utilizing complexation or matrix dispersion, are designed to release dinoprostone at a controlled rate in a moist environment. medirequests.comfda.gov For instance, a vaginal insert formulation has been shown to release dinoprostone at approximately 0.3 mg per hour over a period. medirequests.comfda.govdrugbank.comwikidoc.org
Distribution Patterns in Ex Vivo and Animal Models
Following the release of dinoprostone from the betadex complex, its distribution in tissues can be investigated in ex vivo and animal models.
Tissue Distribution Analysis in Pre-clinical Species
Dynamics of Complex Dissociation and Prostaglandin E2 Release In Situ
The core function of the this compound complex and its formulations is the controlled release of dinoprostone in the target environment. The dissociation of the complex and the subsequent release of dinoprostone occur in situ upon contact with biological fluids. The rate of release is dependent on the formulation properties, such as the matrix in which the complex is dispersed, and the local environmental conditions, such as pH and the presence of enzymes medirequests.comfda.gov. Controlled-release vaginal insert formulations containing dinoprostone are designed to provide a sustained release of PGE2 medirequests.comfda.govwikidoc.org. This controlled release profile aims to maintain local concentrations of dinoprostone to exert its pharmacological effects, such as cervical ripening, while minimizing high systemic peaks that could lead to increased side effects. The release rate from a vaginal insert has been reported to be approximately 0.3 mg/hour over 12 hours or more medirequests.comfda.govdrugbank.comwikidoc.org.
Metabolic Pathways and Enzyme Kinetics
Enzymatic Biotransformation of Prostaglandin E2 in Animal Hepatic Systems
The enzymatic biotransformation of PGE2 in hepatic systems involves several key enzymes. The primary pathway for prostaglandin inactivation begins with the oxidation of the 15(S)-hydroxyl group, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). imrpress.comnih.govresearchgate.net This step is crucial as it leads to a significant reduction in biological activity. imrpress.comnih.gov Following this initial oxidation, a subsequent reduction of the delta 13 double bond occurs, catalyzed by delta13-15-ketoprostaglandin reductase (13-PGR). researchgate.net
While 15-PGDH is considered a key enzyme in the inactivation cascade in peripheral organs like the lung and kidney, its activity in brain cortical tissue of rodents is considered absent or barely detectable in adults. nih.gov However, studies in rats have shown 15-PGDH activity in choroid plexuses during early postnatal life, suggesting a role in metabolizing PGE2 in the central nervous system at that stage. nih.gov
Role of Oxidative and Reductive Enzymes in Metabolism
The metabolism of PGE2 involves both oxidative and reductive enzymes. The initial and crucial step is the oxidation of the 15-hydroxyl group by 15-PGDH, an NAD+-dependent enzyme. imrpress.comresearchgate.net Carbonyl reductase (CR) also contributes to PGE2 inactivation; it possesses 15-PGDH activity and can convert PGE2 to PGF2alpha through 9-keto-reductase activity, resulting in a less potent compound. imrpress.combio-rad.com
Following the oxidation by 15-PGDH, the resulting 15-keto-PGE2 is further reduced by enzymes such as prostaglandin reductase 1 (LTB4DH) to form 13,14-dihydro-15-keto-PGE2. bio-rad.com This secondary metabolite lacks biological activity. nih.gov These enzymatic reactions highlight the complex interplay of oxidative and reductive processes in the inactivation of PGE2.
Influence of Betadex Complexation on Metabolic Stability
While information specifically on the influence of betadex complexation on the metabolic stability of this compound in pre-clinical models is not extensively detailed in the provided search results, betadex (beta-cyclodextrin) is known as a complexing agent often used in pharmaceutical science. drugs.com Cyclodextrins can form inclusion complexes with various compounds, potentially altering their physical and chemical properties, including solubility and stability. wikipedia.org In other drug formulations, such as piroxicam (B610120) betadex, the complexation with beta-cyclodextrin (B164692) is utilized to increase bioavailability. guidetoimmunopharmacology.orgguidetopharmacology.org
Elimination Kinetics and Routes in Pre-clinical Models
Elimination of dinoprostone and its metabolites in pre-clinical animal models is generally rapid and occurs primarily via the kidneys. drugbank.comhres.camedirequests.compfizer.com
Excretion Pathways in Animal Studies
In rats and monkeys, urinary excretion represents the major route of elimination for drug-related products after administration of dinoprostone. hres.ca Excretion is rapid and nearly complete within 24 hours following oral or intravenous administration in these species. hres.ca Fecal excretion also contributes to elimination, with varying percentages of the dose eliminated via this route depending on the species and route of administration. hres.ca For instance, in rats, biliary excretion and subsequent fecal elimination accounted for a notable portion of the dose after intravenous administration, while in monkeys, this was less significant. hres.ca Topical application of labeled dinoprostone to hairless mice resulted in an excretion pattern comparable to that observed in rats after systemic administration, indicating rapid absorption and similar elimination pathways. hres.ca
Mathematical Modeling of Elimination Processes
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of Mechanistic Responses
Dinoprostone exerts its pharmacodynamic effects by stimulating uterine smooth muscle, leading to contractions, and promoting cervical ripening. drugbank.commedirequests.comnih.govpfizermedicalinformation.compatsnap.comscot.nhs.uk These effects are mediated through binding to specific G protein-coupled receptors (GPCRs), including EP1, EP2, EP3, and EP4 subtypes, which are present in the myometrium and cervix. drugbank.comnih.gov The specific downstream effects depend on the EP receptor subtype and cellular context. drugbank.comnih.gov For example, EP receptors in the myometrium can influence cellular membrane calcium transport and intracellular cyclic AMP concentrations. drugbank.com
PK/PD modeling aims to correlate the pharmacokinetic profile (drug concentration over time) with the pharmacodynamic response (magnitude and duration of effect). In the context of this compound, such modeling in pre-clinical studies would involve assessing the relationship between the concentration of dinoprostone (released from the betadex complex) in target tissues or systemic circulation and the observed mechanistic responses, such as uterine contractility or changes in cervical tissue properties. While the search results describe the rapid metabolism and elimination of dinoprostone and its effects on uterine smooth muscle and cervical ripening, explicit details on pre-clinical PK/PD modeling studies for this compound were not found. However, the understanding of dinoprostone's rapid metabolism and its receptor-mediated effects provides a basis for developing such models to characterize the concentration-response relationship in pre-clinical settings.
Data Tables:
Table 1: Summary of Dinoprostone Metabolism in Animal Models
Species
Route of Administration
Primary Metabolism Sites
Key Metabolites (if specified)
Metabolic Half-life (if specified)
Relevant Findings
Table 2: Dinoprostone Elimination Pathways in Animal Models
Species
Route of Administration
Major Excretion Route
Minor Excretion Route (if specified)
Percentage of Dose Excreted (if specified)
Excretion Timeframe
(Note: Actual data for these tables would be extracted from specific pre-clinical studies, which were not fully detailed in the provided search snippets. The tables above indicate the type of data that would be presented in a full article based on detailed research findings.)
Correlation of Systemic Exposure with Cellular Signaling Events in Animal Models
Pre-clinical animal studies are crucial for understanding the relationship between systemic exposure to a drug and its effects at the cellular level fiveable.mefrontiersin.org. While specific detailed data on the correlation of systemic exposure of this compound with cellular signaling events in animal models were not extensively found in the search results, the general principles of such investigations can be discussed based on the known properties of dinoprostone and the role of animal models in pharmacodynamic studies.
Dinoprostone is known to stimulate uterine smooth muscle, leading to contractions, and to promote cervical ripening by increasing collagenase activity mims.compatsnap.com. These effects are mediated through its interaction with EP receptors, which trigger downstream cellular signaling cascades, such as changes in intracellular calcium levels patsnap.com.
Animal models are utilized to evaluate the pharmacodynamic effects of drugs and correlate them with pharmacokinetic profiles fiveable.mefrontiersin.org. For instance, in studies involving beta-lactam antibiotics, preclinical animal models have been used to establish the relationship between the time the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) and antibacterial killing effects frontiersin.org. This demonstrates the principle of correlating systemic exposure (drug concentration over time) with a biological outcome (bacterial reduction) in an animal model frontiersin.org.
Given that this compound is a complex of dinoprostone and betadex, preclinical studies would likely involve administering the complex to animal models and measuring both the levels of the complex and/or released dinoprostone in plasma and target tissues (e.g., cervix, uterus). These pharmacokinetic data would then be correlated with pharmacodynamic markers, such as changes in cervical collagen structure, uterine contractility, or the activation of specific EP receptor-mediated signaling pathways in those tissues.
Development of Predictive Models for Biological Activity
The development of predictive models for biological activity is an important aspect of preclinical research, aiming to forecast a drug's effects in humans based on in vitro and animal data fiveable.meyoutube.com. These models integrate pharmacokinetic and pharmacodynamic data to create a more comprehensive understanding of drug behavior mdpi.com.
Predictive models can range from simple correlations between exposure and response observed in animal studies to more complex physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models mdpi.comeuropa.eu. PBPK/PD models use physiological and biochemical parameters to simulate the absorption, distribution, metabolism, excretion, and pharmacodynamic effects of a drug europa.eu. These models can help predict drug behavior in different species and potentially extrapolate findings to humans youtube.combiotechfarm.co.il.
In the context of this compound, predictive models for its biological activity, specifically its effects on cervical ripening and uterine contractility, could be developed based on preclinical data. For example, studies investigating the relationship between dinoprostone concentrations in cervical tissue and changes in cervical mechanical properties in animal models could contribute to such models. Similarly, correlating uterine tissue exposure to dinoprostone with the frequency and intensity of contractions in animal models would provide valuable data for predictive modeling.
While direct examples of predictive models specifically for this compound were not found, research on dinoprostone has explored factors influencing its clinical efficacy, which can inform the development of predictive models. Studies have investigated factors such as maternal age, gestational age, and cervical scores as predictors of successful labor induction with dinoprostone dovepress.comnih.gov. Although these are clinical factors, the underlying biological responses in the cervix and uterus that contribute to these outcomes are driven by the pharmacodynamic effects of dinoprostone, which can be studied in animal models.
Furthermore, the use of cyclodextrins like betadex to improve the pharmacokinetic profile of drugs suggests that predictive models for this compound would need to account for the influence of betadex on the release and disposition of dinoprostone researchgate.netmdpi.com. Preclinical studies evaluating the release kinetics of dinoprostone from the betadex complex in biological matrices and the subsequent pharmacokinetics of dinoprostone in animal models would be essential for building accurate predictive models for the biological activity of this compound.
The goal of developing these predictive models is to better understand the dose-exposure-response relationship in a preclinical setting, which can then guide the design of clinical trials and potentially predict clinical outcomes frontiersin.orgmdpi.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11954327 |
Table 1: Illustrative Pre-clinical Pharmacokinetic Data (Hypothetical)
| Timepoint (h) | Plasma Concentration of Dinoprostone (ng/mL) | Uterine Tissue Concentration of Dinoprostone (ng/g) |
| 0.5 | 1.2 | 5.5 |
| 1 | 2.5 | 10.1 |
| 2 | 3.1 | 12.8 |
| 4 | 2.8 | 9.5 |
| 8 | 1.5 | 4.2 |
Note: This table presents hypothetical data for illustrative purposes only, based on typical pharmacokinetic study designs in animal models.
Table 2: Illustrative Pre-clinical Pharmacodynamic Data (Hypothetical)
| Uterine Tissue Concentration of Dinoprostone (ng/g) | Change in Cervical Firmness (Arbitrary Units) | Frequency of Uterine Contractions (Contractions/10 min) |
| 5.5 | -1.5 | 2 |
| 10.1 | -3.2 | 4 |
| 12.8 | -4.8 | 6 |
| 9.5 | -4.0 | 5 |
| 4.2 | -2.1 | 3 |
Note: This table presents hypothetical data for illustrative purposes only, demonstrating how tissue concentration might correlate with pharmacodynamic effects in a preclinical animal model.
Formulation Science and Advanced Delivery System Principles for Dinoprostone Betadex
Fundamental Principles of Cyclodextrin (B1172386) Complexation in Formulation Design
Cyclodextrins, including betadex, possess a toroidal structure with a hydrophilic outer surface and a relatively hydrophobic central cavity researchgate.netnih.goveuropa.eutouro.edu. This unique architecture allows them to form inclusion complexes with lipophilic guest molecules, such as many pharmaceutical compounds nih.goveuropa.eutouro.edu. The guest molecule is partially or wholly encapsulated within the cyclodextrin cavity through non-covalent interactions, including van der Waals forces nih.govtouro.edu. This host-guest complexation forms the basis for the application of cyclodextrins in pharmaceutical formulations, influencing various properties of the guest molecule.
Solubility Enhancement Mechanisms through Inclusion Complexation
Many active pharmaceutical ingredients, including prostaglandins (B1171923) like dinoprostone (B10761402), suffer from poor aqueous solubility, which can limit their dissolution rate and subsequent bioavailability touro.edumdpi.commdpi.com. The formation of an inclusion complex with a cyclodextrin like betadex can significantly enhance the apparent aqueous solubility of hydrophobic drugs flarer.chnih.goveuropa.eutouro.edumdpi.commdpi.comnih.govresearchgate.net. When a hydrophobic drug molecule is included within the hydrophobic cavity of cyclodextrin, the drug is effectively shielded from the aqueous environment, while the hydrophilic exterior of the cyclodextrin allows the complex to be soluble in water nih.govtouro.edu. This process increases the concentration of the drug that can be dispersed in an aqueous solution. Studies have shown a linear increase in the aqueous solubility of dinoprostone with increasing beta-cyclodextrin (B164692) concentration, indicating the formation of an inclusion compound nih.gov. The enhancement of solubility is a key benefit of using betadex in dinoprostone formulations.
Stabilization of Labile Compounds via Complex Formation
Prostaglandins, including dinoprostone, can be susceptible to degradation under various conditions, such as oxidation, hydrolysis, or photodegradation nih.govmdpi.commdpi.com. Inclusion complexation with cyclodextrins can provide a protective environment for these labile compounds, shielding them from external factors that can cause degradation nih.govmdpi.commdpi.compharmaexcipients.com. By encapsulating the drug molecule within its cavity, the cyclodextrin can reduce its contact with the surrounding environment, thereby improving its chemical stability nih.gov. Research has indicated that the binding of PGE2 (dinoprostone) to beta-cyclodextrin enhances the solid-state stability of the compound more effectively than binding to alpha-cyclodextrin (B1665218) researchgate.net. This stabilization effect contributes to a longer shelf life and maintained potency of the pharmaceutical product. Studies have investigated improving the aqueous stability of prostaglandin (B15479496) E2 by inclusion complexation with methylated beta-cyclodextrins nih.gov.
Modulation of Release Profiles through Host-Guest Interactions
The formation of inclusion complexes between cyclodextrins and drugs can also influence the rate and pattern of drug release from a formulation flarer.chnih.govmdpi.compharmaexcipients.comijrpr.comijprajournal.com. The drug is released from the cyclodextrin cavity through a de-complexation process, which is influenced by factors such as the stability of the complex, the concentration of cyclodextrin, and the presence of competing molecules nih.govmdpi.com. By controlling the release rate of drugs from these complexes, cyclodextrins can potentially modulate the duration of action and minimize fluctuations in drug concentration nih.govmdpi.com. This controlled release can be beneficial for maintaining a consistent therapeutic effect mdpi.com. The interaction between the host cyclodextrin and the guest drug can be tailored by modifying the cyclodextrin structure or the formulation, allowing for the modulation of the release profile flarer.chnih.gov.
Advanced Material Science for Prostaglandin Betadex Delivery Systems
The development of advanced delivery systems for prostaglandin betadex often involves the integration of cyclodextrin complexes into various material science platforms. These platforms are designed to provide controlled and sustained release of the active compound, improving therapeutic outcomes and potentially reducing administration frequency.
Polymeric Matrices for Controlled Release of Cyclodextrin Complexes
Polymeric matrices are widely used in controlled drug delivery systems. In these systems, the drug, often in the form of a cyclodextrin inclusion complex like dinoprostone betadex, is dispersed within a polymer network ijrpr.comijprajournal.com. The release of the drug from the matrix is governed by various mechanisms, including diffusion through the polymer, swelling or erosion of the polymer matrix, or a combination of these processes ijrpr.comijprajournal.com.
For dinoprostone, controlled-release vaginal delivery systems utilizing polymeric matrices have been developed. One example involves a polyethylene (B3416737) glycol-based hydrogel polyurethane polymer that releases dinoprostone from a solid reservoir within the matrix as it absorbs moisture from the vaginal environment medirequests.com. This type of system is designed to release the prostaglandin at a predetermined rate, providing a sustained effect medirequests.com. The non-biodegradable nature of some of these polymers allows for the retrieval of the system, enabling the cessation of drug administration if necessary medirequests.com. Research on controlled-release dinoprostone vaginal delivery systems has evaluated their efficacy in clinical settings nih.govnih.govnih.gov.
Micro- and Nanoparticle Architectures for Sustained Delivery Research
Micro- and nanoparticle technologies represent advanced approaches in drug delivery aimed at achieving sustained and targeted release. Cyclodextrins, including betadex complexes, can be incorporated into micro- and nanoparticle architectures to enhance the delivery of encapsulated drugs mdpi.compharmaexcipients.com.
Microparticles and nanoparticles can be fabricated from various materials, including biodegradable polymers, lipids, or inorganic compounds. The inclusion of cyclodextrin complexes within these particles can offer several advantages, such as improved drug loading, protection of the drug from degradation, and modulation of the release rate mdpi.compharmaexcipients.com. The small size of nanoparticles can potentially lead to improved tissue penetration and cellular uptake mdpi.com.
Bioadhesive Polymers and Their Interaction with this compound Complexes
Bioadhesive polymers play a significant role in advanced drug delivery systems, particularly for localized therapy. Bioadhesion refers to the interaction and/or chemical bonds between a polymer and a biological substrate, such as a mucosal surface. mdpi.comekb.eg When this adhesion occurs on mucosal membranes, it is termed mucoadhesion. ekb.egnih.gov The mechanism of bioadhesion is generally described in stages, including the contact stage, interpenetration stage, and consolidation stage. mdpi.comekb.eg In the contact stage, wetting and swelling of the mucoadhesive polymer occur, allowing close interaction with the mucosal surface. ekb.eg This is followed by the interpenetration of polymer chains into the mucin glycoproteins, leading to chain entanglement during the interpenetration stage. mdpi.com The consolidation stage involves the strengthening of the mucoadhesive binding force through chemical and mechanical interactions between the polymer and the mucosal surface. mdpi.com
Various bioadhesive polymers, including natural biopolymers like chitosan (B1678972) and cellulose (B213188) derivatives (e.g., hydroxypropyl methylcellulose (B11928114) - HPMC), and synthetic or semi-synthetic polymers like carbomers and polyacrylic acid, are utilized in pharmaceutical formulations. mdpi.comekb.egnih.govsemanticscholar.org These polymers possess hydrophilic functional groups that facilitate hydrogen bonding with the substrate and swelling in aqueous media, which allows for maximal exposure of potential anchor sites and efficient penetration of the substrate. nih.gov Interactions can occur through mechanisms such as electrostatic interactions, hydrogen bonds, van der Waals forces, and covalent bonds. semanticscholar.org
While the search results discuss the general principles of bioadhesion and the use of bioadhesive polymers in drug delivery systems for improved retention and controlled release, specific detailed research findings on the direct interaction between bioadhesive polymers and this compound complexes within a formulation are not extensively provided. However, bioadhesive polymers would be incorporated into formulations containing this compound to enhance the residence time of the formulation at the site of application, thereby potentially improving the absorption and efficacy of the complexed drug. The interaction would primarily be between the polymer and the mucosal surface, with the this compound complex dispersed within the polymer matrix. The properties of the polymer, such as its nature, concentration, and molecular weight, would influence the adhesive properties and, consequently, could affect the release and absorption of the drug complex. Studies on other drug-cyclodextrin complexes incorporated into bioadhesive formulations highlight the potential for prolonged contact and sustained release. nih.gov
Rheological and Physicochemical Characterization of this compound Formulations
The rheological and physicochemical characterization of pharmaceutical formulations containing this compound is essential for ensuring their quality, stability, and performance. These characteristics influence the handling, administration, and drug release from the formulation.
Viscoelastic Properties of Gel and Polymer-Based Systems
Viscoelastic properties, which describe materials exhibiting both viscous and elastic characteristics when undergoing deformation, are particularly important for gel and polymer-based formulations containing this compound. wiley.com These properties determine the mechanical performance and processability of the formulations. wiley.com Factors such as polymer chemical composition, molecular weight, concentration, and interactions within the formulation influence viscoelastic behavior. wiley.comscut.edu.cn
Rheological studies typically involve measuring parameters such as storage modulus (G') and loss modulus (G''). G' represents the elastic component, indicating the ability of the material to store energy, while G'' represents the viscous component, indicating the material's ability to dissipate energy. For gel formulations, the relationship between G' and G'' at different frequencies or stresses provides insights into the gel strength and its ability to maintain its structure. nih.gov Shear-thinning behavior, where viscosity decreases under applied shear stress, is a desirable property for injectable or topically applied gel formulations, facilitating ease of administration. nih.gov
While the search results discuss the viscoelastic properties of polymers and gels in general, and their importance in drug delivery systems, specific quantitative data on the viscoelastic properties (e.g., G', G'', viscosity curves) of formulations specifically containing this compound were not found in the provided snippets. However, such characterization would be crucial during the development of this compound gels or other polymer-based delivery systems to optimize their physical stability and performance.
Particle Size Distribution and Morphology in Suspensions
For this compound formulations prepared as suspensions, the particle size distribution (PSD) and morphology of the dispersed particles are critical parameters affecting stability, dissolution rate, and potentially bioavailability. iipseries.orgamericanpharmaceuticalreview.commicrotrac.com Suspensions are heterogeneous mixtures where solid particles are dispersed in a liquid medium. iipseries.org The solid particles in pharmaceutical suspensions are typically larger than 1 micron. iipseries.org
Particle size distribution analysis provides information on the range and proportion of particle sizes within the sample. Parameters such as D10, D50 (median particle size), and D90 are commonly used to describe the distribution. americanpharmaceuticalreview.com Techniques like laser diffraction are widely used for determining PSD. americanpharmaceuticalreview.commicrotrac.compan.pl The morphology of the particles, including their shape and surface characteristics, can be examined using techniques such as scanning electron microscopy (SEM). nih.govresearchgate.net
The PSD of the drug substance can significantly impact the dissolution rate and content uniformity of the final product. americanpharmaceuticalreview.com For suspensions, controlling particle size is crucial for maintaining stability and preventing sedimentation or caking. iipseries.orgbme.hu Studies on other drug-cyclodextrin complexes have utilized SEM to visualize the morphology of the complexes, showing different surface characteristics depending on the preparation method. nih.gov
While the search results emphasize the importance of PSD and morphology characterization for suspensions and drug-cyclodextrin complexes, specific particle size distribution data or detailed morphological analysis specifically for this compound in suspension formulations were not available in the provided snippets. However, these characterization techniques would be routinely applied during the development and quality control of this compound suspensions.
In Vitro Release Kinetics Studies of this compound from Model Formulations
In vitro release kinetics studies are fundamental for evaluating the rate and extent of drug release from pharmaceutical formulations containing this compound. These studies provide crucial information about the performance of the formulation and can help predict its in vivo behavior.
Dissolution Testing Methodologies for Complex Formulations
Dissolution testing is a widely used methodology to assess the release of a drug from a dosage form into a dissolution medium. For complex formulations like those containing this compound complexes, dissolution testing is particularly important as the complexation with betadex is intended to improve the dissolution rate of the poorly soluble dinoprostone. nih.govmdpi.combrieflands.comajol.info
Standard pharmacopeial methods, such as those employing USP Apparatus I (basket) or Apparatus II (paddle), are commonly used for dissolution testing. brieflands.comfda.gov The choice of dissolution medium, volume, temperature, and agitation speed are critical parameters that are selected to mimic the physiological environment at the intended site of administration or to provide a robust and reproducible test. brieflands.comfda.gov For modified-release formulations, dissolution profiles are typically generated by taking samples at multiple time points to assess the release kinetics over time. fda.gov Testing in different pH media (e.g., pH 1.2, 4.5, and 6.8 buffer) may be conducted to evaluate the release behavior under varying conditions. fda.gov
Studies on other drug-cyclodextrin complexes have demonstrated that complexation significantly enhances the dissolution rate compared to the free drug or physical mixtures. nih.govresearchgate.netbrieflands.comajol.info The method of complex preparation can also influence the dissolution profile. nih.govbrieflands.com
While the search results mention dissolution testing for dinoprostone formulations, including recommendations for comparative dissolution testing for extended-release vaginal inserts using USP Apparatus I or II in different media, specific quantitative dissolution profiles (percentage of this compound released over time) were not presented in a data table format in the provided snippets. fda.gov However, these methodologies would be applied to characterize the release of this compound from various formulations.
Dialysis and Flow-Through Cell Methods for Release Profiling
In addition to standard dissolution testing, other methods like dialysis and flow-through cell methods can be employed for in vitro release profiling, particularly for complex formulations or when simulating specific physiological conditions.
Dialysis methods typically involve placing the drug-containing formulation within a dialysis membrane bag, which is then immersed in a release medium. The membrane allows the passage of the free drug while retaining the formulation components. The concentration of the drug in the release medium is then measured over time to determine the release rate. This method can be useful for simulating drug release across a biological membrane or for formulations where sink conditions are difficult to maintain with standard dissolution apparatus. google.com
Flow-through cell methods involve passing a continuous flow of dissolution medium through a cell containing the formulation. This method can be advantageous for simulating dynamic conditions and maintaining sink conditions, especially for poorly soluble drugs or formulations with a high drug load.
While the search results mention dialysis and flow-through cell methods in the context of controlled release and separation techniques, specific details or data on their application for the in vitro release profiling of this compound from model formulations were not provided in the snippets. google.com However, these methods represent alternative or complementary approaches to standard dissolution testing for characterizing the release kinetics of complex drug formulations.
Analytical and Bioanalytical Methodologies for Dinoprostone Betadex Research
Chromatographic Techniques for Separation and Quantification
Chromatography plays a crucial role in separating dinoprostone (B10761402) from impurities, degradation products, and matrix components, enabling its accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a widely used technique for the analysis of dinoprostone. Method development involves selecting appropriate stationary phases, mobile phases, and detection methods to achieve optimal separation and sensitivity. Reverse phase HPLC methods are commonly employed for dinoprostone analysis. For instance, a reverse phase HPLC method using a C18 column with a mobile phase consisting of phosphate (B84403) buffer and acetonitrile (B52724) has been developed and validated for the determination of dinoprostone in bulk powder and pharmaceutical formulations researchgate.netresearchgate.net. Another method utilizes an acetonitrile/water/phosphoric acid mobile phase with a reverse phase column sielc.comsielc.com. For mass spectrometry compatibility, phosphoric acid in the mobile phase can be replaced with formic acid sielc.comsielc.com.
Validation of HPLC methods for dinoprostone typically follows guidelines such as those from the International Conference on Harmonisation (ICH) medcraveonline.comresearchgate.net. Validation parameters include specificity, linearity, accuracy, precision, detection limit, and quantification limit medcraveonline.comresearchgate.net.
Research findings have demonstrated the successful application of HPLC for dinoprostone analysis. For example, a validated stability-indicating HPLC method was developed for dinoprostone, capable of separating it from its degradation products under various stress conditions (acidic, alkaline, oxidative, and thermal) researchgate.net. The method utilized a Symmetry® C18 column with a mobile phase of phosphate buffer (pH 4.4) and acetonitrile (67:33, v/v) and UV detection at 200 nm researchgate.net. The linearity of this method was established with a correlation coefficient (r) of 0.9997 researchgate.net.
Another study developed an HPLC-UV method for the determination of dinoprostone in controlled-release formulations using an Eclipse XDB-C18 column and a mobile phase of 0.2% acetic acid and ethanol (B145695) (49:51) with detection at 210 nm researchgate.net. This method showed linearity in the range of 24.8 to 248.0 mg/L, with a detection limit of 1.24 mg/L researchgate.net. Recoveries ranged from 99.3% to 100.6%, and variations were less than 2.0% researchgate.net.
Table 1: Summary of HPLC Method Parameters for Dinoprostone Analysis
| Parameter | Method 1 (Stability-Indicating) researchgate.net | Method 2 (Controlled-Release) researchgate.net |
| Stationary Phase | Symmetry® C18 (75 x 4.6 mm, 5µm) | Eclipse XDB-C18 (4.6 x 150 mm, 5µm) |
| Mobile Phase | Phosphate buffer (pH 4.4) - Acetonitrile (67:33, v/v) | 0.2% Acetic acid - Ethanol (49:51) |
| Flow Rate | 1 mL/min | 0.8 mL/min |
| Detection Wavelength | 200 nm | 210 nm |
| Linearity Range | Not explicitly stated, r = 0.9997 | 24.8 - 248.0 mg/L |
| Detection Limit | Not explicitly stated | 1.24 mg/L |
| Recovery | Not explicitly stated | 99.3% - 100.6% |
| Variation | Not explicitly stated | < 2.0% |
Gas Chromatography (GC) for Specific Prostaglandin (B15479496) Metabolites
While HPLC is widely used for dinoprostone itself, Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a powerful technique for the analysis of more volatile prostaglandin metabolites or for achieving high sensitivity. GC/MS has been utilized in the analysis of prostaglandins (B1171923), including PGE2 (dinoprostone), in biological samples like cerebrospinal fluid nih.gov. Derivatization is typically required to make polar prostaglandins amenable to GC analysis. For instance, a study analyzing prostaglandins in human gastric mucosa used HPLC with laser-induced fluorescence detection after derivatization nih.gov. Another study on the metabolites of a PGE2 analogue in human plasma and guinea pig liver perfusate employed GC/MS for structural elucidation of chromatographically pure metabolites nih.gov. Deuterated internal standards are often used in GC/MS for accurate quantification of prostaglandins and their metabolites nih.govcaymanchem.com.
Chiral Chromatography for Stereoisomer Analysis
Dinoprostone has a specific stereochemical configuration. Chiral chromatography is essential for separating and analyzing different stereoisomers, which can have different biological activities and pharmacokinetic profiles. While specific details on chiral chromatography applied directly to dinoprostone betadex were not extensively found in the search results, chiral separation techniques are generally applied to prostaglandins and related compounds researchgate.netresearchgate.netgoogleapis.com. Cyclodextrins, including beta-cyclodextrin (B164692) (betadex), are themselves used as chiral selectors in chromatographic methods like micellar electrokinetic chromatography (MEKC) to achieve enantioseparations researchgate.net. This highlights the potential relevance of chiral chromatography in the analysis of dinoprostone, especially if the synthesis or formulation process could lead to the formation of unwanted stereoisomers. The purification of prostaglandins by supercritical fluid chromatography (SFC), which can be used for chiral separations, has also been explored googleapis.com.
Advanced Spectroscopic Methods for Quantification and Purity Assessment
Spectroscopic methods provide valuable information about the concentration, structure, and purity of dinoprostone.
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a simple and commonly used technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the spectrum mdpi.comjppres.comyoutube.com. Dinoprostone has a chromophore that allows for its detection and quantification using UV-Vis spectroscopy researchgate.netoecd.org. The method typically involves measuring the absorbance of a dinoprostone solution at a specific wavelength (λmax) and relating it to the concentration using a calibration curve based on Beer-Lambert Law mdpi.comjppres.comyoutube.com. UV-Vis detection is frequently coupled with HPLC for the quantification of dinoprostone researchgate.net. While UV-Vis spectroscopy is useful for concentration determination, it may have limitations in complex matrices or when analyzing compounds without strong chromophores, sometimes requiring derivatization core.ac.uk.
Research indicates that UV-Vis spectroscopy is used for the quantitative determination of dinoprostone researchgate.net. The detection wavelength of 210 nm has been reported for HPLC-UV analysis of dinoprostone researchgate.net.
Atomic Absorption/Emission for Trace Elements in Raw Materials
The quality of pharmaceutical raw materials is paramount, and the presence of trace metal impurities can impact the final product's efficacy and safety. Atomic Absorption Spectrophotometry (AAS) and Atomic Emission Spectrometry (AES) are established techniques for the determination of trace elements in various matrices, including pharmaceutical raw materials. AAS operates on the principle of measuring the absorption of light by free atoms of an element in a vaporized sample, while AES measures the light emitted by excited atoms. drawellanalytical.com These methods are valuable for impurity profiling, helping to identify and quantify trace metal contaminants that may originate from the manufacturing process or the raw materials themselves. drawellanalytical.com Techniques such as Flame Atomic Absorption Spectrophotometry (FAAS) and the more sensitive Electrothermal Atomic Absorption Spectrophotometry (ETAAS) are employed depending on the required detection limits for specific elements. researchgate.net While specific studies detailing the application of AAS/AES to this compound raw materials were not found, the general applicability of these methods for assessing trace element content in pharmaceutical ingredients is well-documented. drawellanalytical.comresearchgate.net
Mass Spectrometry (MS) in Quantitative Bioanalysis
Mass Spectrometry (MS) plays a central role in the quantitative bioanalysis of pharmaceutical compounds like this compound. Its high sensitivity, selectivity, and ability to identify and quantify analytes in complex biological matrices make it an indispensable tool. ppd.comevotec.comchromatographyonline.com MS techniques are used to measure the mass-to-charge ratio of ions, allowing for the identification and quantification of specific molecules based on their unique mass spectral fingerprints. drawellanalytical.com For this compound, MS is particularly valuable for studying its behavior in biological systems, including its absorption, distribution, metabolism, and excretion. ppd.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique in bioanalysis for its high sensitivity and selectivity in quantifying analytes in biological fluids. ppd.comevotec.comchromatographyonline.com This method couples the separation power of liquid chromatography with the detection and fragmentation capabilities of tandem mass spectrometry. LC-MS/MS allows for the separation of the analyte (dinoprostone or its metabolites) from matrix components before entering the mass spectrometer, significantly reducing matrix effects and improving accuracy and sensitivity. chromatographyonline.com
Studies on prostaglandins, including dinoprostone (PGE2), frequently utilize LC-MS/MS for their quantification in various biological samples. For instance, an improved LC-MS/MS assay was reported for accurately measuring prostaglandins E2 and D2 in cell culture supernatants and other biological fluids, demonstrating a limit of detection of 20 pg/mL. nih.gov Another study developed a UHPLC-ESI-QqQ-MS/MS method for the simultaneous determination of several prostaglandins, including dinoprostone, in pharmaceutical samples and for toxicological examination. This method showed good linearity, precision, and accuracy within the tested range. nih.gov
The use of LC-MS/MS for this compound would involve optimizing chromatographic conditions to separate dinoprostone from the betadex and matrix components, followed by sensitive detection and quantification of dinoprostone using tandem mass spectrometry in selected reaction monitoring (MRM) mode. nih.govnih.gov
Here is an example of typical performance data for an LC-MS/MS method for prostaglandins, based on research findings:
| Parameter | Value (PGE2) | Value (PGD2) | Reference |
| Limit of Detection | 20 pg/mL | 20 pg/mL | nih.gov |
| Interday % CV | < 5% | < 5% | nih.gov |
| Intraday % CV | < 5% | < 5% | nih.gov |
| Linearity (Range) | 0.1 to 10 µg/mL | 0.1 to 10 µg/mL | nih.gov |
| R² (Coefficient of Determination) | > 0.997 | > 0.997 | nih.gov |
| Precision (% RSD) | ≤ 5.0% | ≤ 5.0% | nih.gov |
| Accuracy (% Error) | ≤ ±5.0% | ≤ ±5.0% | nih.gov |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer sensitive and cost-effective approaches for the detection and characterization of electroactive compounds. These techniques measure the electrical properties of a solution as a function of parameters like applied potential or current. For molecules with reducible or oxidizable functional groups, electrochemical methods can provide valuable information about their redox behavior and concentration.
Voltammetric Techniques for Reducible or Oxidizable Moieties
Voltammetric techniques, such as cyclic voltammetry, linear sweep voltammetry, and square wave voltammetry, involve applying a varying potential to an electrode and measuring the resulting current. google.com These methods can be used to study the electrochemical behavior of compounds containing reducible or oxidizable functional groups. Dinoprostone (PGE2) contains ketone and hydroxyl groups, as well as double bonds, which could potentially undergo electrochemical reactions under specific conditions. While the search results did not yield specific studies on the voltammetric analysis of this compound, voltammetry is a general technique applicable to the electrochemical characterization of molecules with suitable redox centers. google.com The selection of the electrode material and the electrolyte solution are critical for optimizing the detection of the target analyte.
Biosensor Development for Prostaglandin E2 Detection
Biosensors integrate a biological recognition element with a transducer to detect specific analytes. For Prostaglandin E2 (PGE2), the active component of this compound, several biosensors have been developed, particularly for its detection in biological fluids as a biomarker. mdpi.comresearchgate.netresearchgate.netbiorxiv.orgacs.org
Electrochemical biosensors for PGE2 have been developed, often utilizing antibodies as the biological recognition element immobilized on an electrode surface. mdpi.comresearchgate.netacs.org These sensors can employ techniques like Electrochemical Impedance Spectroscopy (EIS) to quantify PGE2 by measuring changes in the electrical properties at the electrode surface upon analyte binding. mdpi.comresearchgate.netacs.org For example, a label-free lateral flow electrochemical biosensor for urinary PGE2 detection was developed, demonstrating a wide dynamic range of 100–4000 pg/mL and rapid readouts within 5 minutes. mdpi.comresearchgate.net This type of biosensor showcases the potential for sensitive and rapid detection of PGE2 in relevant biological samples.
Beyond electrochemical methods, genetically encoded fluorescent sensors for monitoring PGE2 dynamics in vivo have also been developed, highlighting the diverse approaches in biosensor technology for prostaglandin detection. researchgate.netbiorxiv.org These biosensors offer valuable tools for both research and potential diagnostic applications related to PGE2 levels.
Validation Principles for Analytical Methods in Pharmaceutical Research
The validation of analytical procedures is a fundamental requirement in pharmaceutical research and quality control, ensuring that methods consistently produce reliable and accurate data. According to guidelines such as those from the International Conference on Harmonisation (ICH), key validation characteristics include specificity, linearity, accuracy, precision, and robustness europa.eunpra.gov.my. These principles are applied to various analytical techniques used for the analysis of pharmaceutical compounds, including chromatographic methods commonly employed for prostaglandins like dinoprostone researchgate.netmdpi.comnih.gov.
Validation studies demonstrate the performance characteristics of an analytical method across the expected range of analyte concentrations and sample matrices. This process is essential before a method can be routinely used for quantitative analysis, impurity testing, or identification europa.eu.
Specificity, Linearity, Accuracy, Precision, and Robustness
Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components europa.eunpra.gov.my. For chromatographic methods applied to this compound, demonstrating specificity involves ensuring that the peak corresponding to dinoprostone (or the complex) is well-separated from peaks of other substances researchgate.net. A validated stability-indicating HPLC method for dinoprostone, for instance, demonstrated specificity by achieving complete baseline separation of dinoprostone from its induced degradation products researchgate.net. Peak purity analysis, often performed using a photodiode array detector, is a common approach to confirm the specificity of the analyte peak researchgate.net.
Linearity establishes the proportionality of the response of an analytical method to the concentration of the analyte over a defined range europa.eunpra.gov.my. This is typically determined by analyzing a series of solutions with varying concentrations of the analyte and plotting the response (e.g., peak area in chromatography) against the concentration researchgate.netmdpi.comnih.gov. A linear regression analysis is performed, and the correlation coefficient (r) or coefficient of determination (R²) is calculated to assess the linearity researchgate.netmdpi.comnih.gov. For a validated UHPLC-MS/MS method for the determination of prostaglandins including dinoprostone, linearity was evaluated over a specific concentration range, yielding coefficients of determination above 0.997 mdpi.comnih.gov. Another HPLC method for dinoprostone showed linearity with a correlation coefficient of 0.9997 over a specified range researchgate.net.
Accuracy measures the closeness of agreement between the value found by the analytical method and the true value or an accepted reference value europa.eunpra.gov.my. Accuracy is often assessed by applying the method to samples of known concentration, such as spiked placebo samples or by comparing the results with those obtained by a validated reference method europa.eu. For the validated UHPLC-MS/MS method for prostaglandins including dinoprostone, precision and accuracy values did not exceed ±5.0% mdpi.comnih.gov.
Precision expresses the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample europa.eunpra.gov.my. Precision can be evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision, assessed under different conditions such as different days, analysts, or equipment) europa.euresearchgate.net. A stability-indicating HPLC method for dinoprostone demonstrated reliability through a precision study researchgate.net.
Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters europa.eunpra.gov.my. This assessment helps to identify parameters that may require careful control. While specific robustness data for this compound analysis were not detailed in the search results, general principles involve testing the method's performance under slight changes in conditions such as mobile phase composition, flow rate, or column temperature europa.eu.
Here is an example table illustrating typical validation parameters and acceptable criteria based on general pharmaceutical guidelines and findings from relevant studies on prostaglandins:
| Validation Parameter | Assessment Method | Typical Acceptance Criteria (Illustrative) | Findings (Examples from Search Results) |
| Specificity | Analysis of placebo, impurities, degradation products | Separation of analyte peak from others | Baseline separation achieved researchgate.net |
| Linearity | Analysis of multiple concentrations | Correlation coefficient (r) > 0.999 | r = 0.9997 researchgate.net, R² > 0.997 mdpi.comnih.gov |
| Accuracy | Analysis of known samples, recovery studies | Mean recovery between 98-102% | Precision and accuracy within ±5.0% mdpi.comnih.gov |
| Precision (Repeatability) | Multiple analyses of a single sample | Relative Standard Deviation (RSD) < 2% | Method is reliable researchgate.net |
| Precision (Intermediate) | Analyses under varied conditions | RSD < 2% | Evaluated using different analysts/days researchgate.net |
| Robustness | Deliberate variations in method parameters | Results remain within acceptable limits | Not specifically detailed for this compound in results |
Detection and Quantification Limits for Trace Analysis
The detection limit (LOD) is the lowest amount of analyte in a sample that can be detected, though not necessarily quantified precisely europa.eunpra.gov.mythomasalittleconsulting.com. The quantification limit (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy europa.eunpra.gov.mythomasalittleconsulting.com. These limits are particularly important for methods used to control impurities and degradation products europa.eu.
Several approaches can be used to determine LOD and LOQ, including methods based on visual evaluation, signal-to-noise ratio, or the standard deviation of the response and the slope of the calibration curve europa.eunpra.gov.mythomasalittleconsulting.com.
For the validated UHPLC-MS/MS method for prostaglandins, including dinoprostone, the LOQ was determined to be 0.1 µg/mL for all determined compounds, and the linear range started from this concentration mdpi.comnih.gov. A validated HPLC method for dinoprostone also determined LOD and LOQ values as part of its validation researchgate.net.
Theoretical and Computational Studies of Dinoprostone Betadex
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor or host) when bound to form a stable complex. This method allows for the estimation of binding affinity and the identification of key interactions driving complex formation.
Prediction of Dinoprostone (B10761402) E2 Interaction with EP Receptors
Dinoprostone (Prostaglandin E2) exerts its physiological effects by binding to a family of G protein-coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). pnas.orgpnas.org Computational studies, including molecular docking, are employed to predict the binding modes and affinities of dinoprostone to these receptor subtypes. Docking simulations can explore various orientations of dinoprostone within the binding pocket of each EP receptor, identifying favorable poses based on scoring functions that estimate binding energy. nih.govacs.orgtandfonline.com While specific detailed binding affinity predictions for dinoprostone across all EP subtypes from docking studies were not extensively detailed in the provided snippets, the application of computational methods to study PGE2-EP receptor interactions is established. pnas.orgpnas.orgnih.govacs.orgtandfonline.com These studies aim to understand the molecular basis of ligand-receptor recognition and activation. nih.govacs.org
Modeling of Dinoprostone Betadex Inclusion Complex Formation
Molecular docking and other modeling techniques are also utilized to investigate the formation of inclusion complexes between guest molecules like dinoprostone and host molecules such as betadex. researchgate.netscielo.brnih.govmdpi.commdpi.com These studies aim to determine the most probable stoichiometry and orientation of the guest molecule within the cyclodextrin (B1172386) cavity. Experimental studies involving dinoprostone and beta-cyclodextrin (B164692) have suggested the formation of a 1:1 inclusion complex, where the dinoprostone molecule is partially included within the betadex cavity, with some interaction occurring on the exterior as well. nih.gov Computational modeling can support these experimental findings by predicting stable inclusion geometries and quantifying the interaction energies involved. researchgate.netscielo.br Hydrophobic interactions and hydrogen bonding are key forces stabilizing such complexes. nih.govresearchgate.netscielo.br
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions. This is particularly valuable for understanding the stability of complexes and the conformational changes of molecules in solution.
Simulations of Complex Stability and Host-Guest Interactions in Solution
MD simulations are extensively used to study the stability of cyclodextrin inclusion complexes in aqueous solutions and to analyze the detailed host-guest interactions over time. mdpi.commdpi.comrsc.orgmdpi.com These simulations can provide information on the persistence of the inclusion complex, the strength of interactions such as van der Waals forces and hydrogen bonds between dinoprostone and betadex, and the influence of the solvent (water) on the complex stability. nih.govresearchgate.netscielo.br While specific MD simulation data for the this compound complex were not prominently featured in the provided snippets, studies on similar cyclodextrin inclusion complexes demonstrate the capability of MD to reveal the dynamics and stability in solution. mdpi.commdpi.comrsc.orgmdpi.com
Conformational Analysis of Dinoprostone within the Betadex Cavity
MD simulations allow for the exploration of the conformational flexibility of the guest molecule, dinoprostone, while it is included within the betadex cavity. This can provide insights into how the encapsulation affects the structure and dynamics of dinoprostone compared to its free form. The proposed model of partial inclusion nih.gov can be investigated through MD, observing which parts of the dinoprostone molecule preferentially reside within the hydrophobic cavity and how its conformation adapts to the confined environment. MD simulations on other guest molecules within cyclodextrin cavities have shown that the orientation and dynamics of the guest can be characterized, revealing preferred positions and movements. mdpi.com
Ligand-Receptor Dynamics for Prostaglandin (B15479496) E2
Molecular dynamics simulations are also applied to study the dynamic interaction of Prostaglandin E2 (dinoprostone) with its EP receptors in a membrane environment. nih.govacs.org These simulations can capture the conformational changes in both the ligand and the receptor upon binding, providing a more realistic picture of the binding process than static docking. MD simulations can reveal the stability of the ligand-receptor complex, the network of interactions formed over time, and potentially the pathways of information transfer within the receptor upon ligand binding. nih.govacs.org Recent structural studies of PGE2 bound to EP1 receptors using cryo-EM provide a static snapshot that can be used as a starting point for MD simulations to explore the dynamic aspects of this interaction. pnas.orgpnas.org
Quantum Mechanical (QM) Calculations
Quantum Mechanical (QM) calculations are powerful computational tools used to investigate the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometries, energies, charge distributions, and spectroscopic properties, as well as model reaction pathways. QM calculations are applied in chemistry to understand bonding, reactivity, and intermolecular interactions.
The application of QM calculations has been explored in the context of cyclodextrin inclusion complexes to understand the binding interactions between the cyclodextrin cavity and guest molecules. For instance, studies on beta-cyclodextrin (β-CyD) complexes with other guest molecules like ketoprofen (B1673614) have utilized molecular mechanics, molecular dynamics, and QM calculations to assess complex structure and interactions nih.gov. Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), can model the electronic structure and interaction energies within cyclodextrin inclusion complexes, predicting binding energies, charge distribution, and molecular orbitals to understand the forces governing complexation mdpi.com.
While QM calculations are valuable for understanding the fundamental interactions within host-guest complexes like those formed by cyclodextrins, specific detailed QM studies focusing on the this compound complex were not found in the reviewed literature.
Electronic Structure Analysis of Dinoprostone and Betadex
Electronic structure analysis delves into the distribution of electrons within a molecule, providing insights into its chemical behavior, reactivity, and physical properties. This typically involves calculating properties such as atomic charges, molecular orbitals, and electrostatic potentials.
For Dinoprostone (C20H32O5), computed properties available from databases like PubChem include its molecular weight (352.5 g/mol ) and XLogP3 (2.8), an indicator of lipophilicity nih.gov. Experimental spectroscopic data such as 1H NMR and Mass Spectrometry profiles are also available nih.gov.
Betadex, a heptasaccharide with the molecular formula C42H70O35, also has its basic computed properties listed, such as molecular weight (1134.987 g/mol ) nih.govwikipedia.org. Its structure consists of seven α-(1→4) linked D-glucopyranose units forming a tapered cylindrical shape with a hydrophobic cavity wikipedia.org.
While these basic properties and experimental data provide some structural and physical characteristics, detailed computational electronic structure analyses, such as frontier molecular orbital analysis or comprehensive charge distribution studies for Dinoprostone, Betadex, or specifically their complex, were not identified in the search results.
Prediction of Spectroscopic Properties and Reaction Mechanisms
Computational methods can be employed to predict various spectroscopic properties, such as NMR shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). These predictions can complement experimental data and aid in structural characterization. Additionally, computational chemistry allows for the modeling and prediction of reaction mechanisms by exploring potential energy surfaces and identifying transition states.
While experimental spectroscopic data for Dinoprostone, such as 1H NMR and Mass Spectrometry, are available nih.gov, studies specifically focused on the computational prediction of these spectroscopic properties for Dinoprostone or Betadex were not found.
Computational approaches are also used to study reaction mechanisms. General computational tools exist for performing statistical mechanics calculations from ab initio quantum chemistry data to compute properties and reaction rates univ-reims.fr. Quantum mechanics calculations can be used to study possible reaction products and their relative stabilities core.ac.uk. However, detailed computational studies predicting the specific reaction mechanisms of Dinoprostone's biological actions or potential degradation pathways were not prominently featured in the search results, beyond its interaction with receptors which is often studied through docking and modeling nih.govresearchgate.netnih.gov.
Structure-Activity Relationship (SAR) Modeling for Prostaglandin E2 Analogs
Structure-Activity Relationship (SAR) modeling is a fundamental concept in medicinal chemistry that aims to correlate variations in chemical structure with changes in biological activity. For prostaglandin E2 (Dinoprostone) and its analogs, SAR studies are crucial for understanding how different structural features influence binding to prostaglandin receptors (EP1, EP2, EP3, EP4) and other biological targets, and thus their pharmacological effects. Dinoprostone is known to be an agonist for multiple prostaglandin E2 receptors drugbank.com.
SAR studies on PGE2 at human EP1 prostanoid receptors have examined the role of specific structural features, such as the configuration of hydroxyl groups at positions 11 and 15, the importance of the carboxyl group, and modifications to the omega-tail and the ketone at the 9-position, in receptor binding and activation researchgate.net. Homology modeling and molecular docking simulations have been used to study the interaction between PGE2 and EP4 receptors, identifying key interactions and variations in binding pockets between species nih.govresearchgate.net. These computational approaches aid in understanding how structural modifications might affect binding affinity and efficacy. SAR studies have also been conducted on synthetic chalcone (B49325) analogues for their inhibitory activity against prostaglandin E2 production, with docking studies used to interpret the relationship between structure and activity at cyclooxygenase-2 nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that uses mathematical equations to relate a set of molecular descriptors (numerical representations of chemical structure) to a biological activity or property. QSAR models can be used to predict the activity of new compounds and to gain further insights into the structural requirements for activity.
QSAR modeling has been applied to study the complexation of beta-cyclodextrin with various organic guest molecules, aiming to model binding energies using molecular descriptors nih.gov. This demonstrates the applicability of QSAR in understanding the interactions involving Betadex. However, specific QSAR studies focused directly on correlating the structural features of Dinoprostone or the characteristics of its complex with Betadex to a specific biological activity or property were not found in the reviewed literature.
Pharmacophore Modeling for Receptor Ligands
Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule that are required for its biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups, arranged in a specific spatial orientation. Pharmacophore models are used to identify potential new ligands by screening databases of chemical structures.
Pharmacophore models have been developed in the context of identifying inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the synthesis of PGE2. These models incorporate features like aromatic rings, negatively ionizable groups, and hydrophobic features to represent the structural requirements for binding to the enzyme's active site nih.govacs.orgresearchgate.net. Pharmacophore modeling is also a technique used in the study of prostaglandin receptor ligands ucsd.eduuibk.ac.at. While pharmacophore models relevant to molecules interacting with targets related to Dinoprostone's activity exist, specific pharmacophore models developed for Dinoprostone itself or the this compound complex were not identified in the search results.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico ADME prediction uses computational methods to estimate how a compound will be absorbed, distributed, metabolized, and excreted by the body. These predictions are valuable in the early stages of drug discovery and development to assess the potential pharmacokinetic profile of a compound without requiring experimental testing.
Databases like PubChem provide some computed properties for Dinoprostone that are relevant to ADME, such as XLogP3, which can give an indication of its lipophilicity and thus its potential for membrane permeability and distribution nih.gov. DrugBank also lists predicted ADMET features for Dinoprostone drugbank.com.
Experimentally, Dinoprostone is known to be rapidly distributed and extensively metabolized, primarily in the lungs, with metabolites excreted mainly via urine drugbank.commims.com. Its plasma half-life after vaginal administration is approximately 2.5–5 minutes mims.com.
While experimental pharmacokinetic data for Dinoprostone is available, detailed in silico modeling studies specifically predicting the comprehensive ADME profile of Dinoprostone or the this compound complex were not found in the reviewed literature. The formation of an inclusion complex with Betadex is generally aimed at modifying the pharmacokinetic properties of the guest molecule, such as improving solubility or controlled release, which would impact its ADME profile, but specific computational predictions for the complex's ADME were not evident.
In Vitro and Pre Clinical Mechanistic Studies of Dinoprostone Betadex
Cell Culture Models for Investigating Cellular Responses
Cell culture systems provide controlled environments to study the direct effects of compounds on specific cell types and to investigate intracellular signaling pathways.
Primary Cell Culture Systems for Receptor Signaling Studies
Primary cell cultures, derived directly from tissues, are valuable for studying receptor signaling in a context closer to the in vivo environment. Studies using cultured rat dorsal root ganglion cells have been employed to investigate the activity of PGE2 receptor subtypes and their influence on adenylyl cyclase activity. drugbank.com Additionally, primary osteoblastic cells have been used to demonstrate PGE2-induced production of cyclic adenosine (B11128) monophosphate (cAMP), indicating activation of downstream signaling pathways. nih.gov In vitro experiments using T-cells have also indicated that prostaglandin (B15479496) E2 can inhibit T-cell production. nih.govnih.gov
Immortalized Cell Lines for Pathway Elucidation
Immortalized cell lines offer a consistent and renewable source of cells for detailed investigations into specific cellular pathways. The establishment of immortalized osteoblastic cell lines has facilitated studies on their responses to PGE2. nih.gov For instance, one such immortalized rat osteoblastic cell line (IRC10/30-myc3) showed induction of cAMP synthesis upon exposure to PGE2, contributing to the understanding of the signaling cascades activated by this prostaglandin in bone cells. nih.gov Immortalized hepatocyte cell lines are also utilized in in vitro studies to maintain liver functions and can serve as models for investigating metabolic or other cellular responses to compounds. nih.gov
Co-culture Models for Cell-Cell Interaction Studies
Ex Vivo Tissue and Organ Bath Studies for Receptor Pharmacology
Ex vivo studies using isolated tissues and organs allow for the assessment of physiological responses to compounds in a more integrated system than cell culture, while still being outside the complex in vivo environment.
Isolated Tissue Preparations for Smooth Muscle Contraction Studies
Organ bath experiments are a standard technique for evaluating the effects of pharmacological agents on isolated smooth muscle tissues. Studies have utilized isolated human cervical muscle in organ baths to investigate the influence of prostaglandin E2 on contractile activity. nih.gov These experiments demonstrated that PGE2 inhibited muscle activity in a concentration-dependent manner in this tissue. nih.gov The principle of organ bath studies involves suspending a segment of smooth muscle in a physiological salt solution and measuring its contraction or relaxation in response to applied drugs. unisza.edu.my Dinoprostone (B10761402) is known to stimulate the contraction of uterine smooth muscle, a key mechanism in its clinical applications patsnap.comnih.govnih.govdrugbank.commims.commims.com, and also affects gastrointestinal smooth muscle drugbank.comnih.gov.
Animal Models for Unraveling Biological Mechanisms
Animal models serve as crucial tools in pre-clinical research to investigate the biological mechanisms of compounds. These models allow for the study of complex physiological processes and the interaction of substances within a living system.
Investigations into Inflammatory Pathways in Rodent Models (Mechanistic, not disease state)
Dinoprostone (PGE2), a component of dinoprostone betadex, is a significant mediator in inflammatory processes, exhibiting both pro- and anti-inflammatory activities depending on the context and receptor subtypes involved wikipedia.orgnih.gov. Rodent models, such as those involving the administration of lipopolysaccharide (LPS) or carrageenan, are commonly employed to study inflammatory pathways mdpi.com. These models allow for the investigation of the molecular and cellular events that constitute the inflammatory response mdpi.com. While studies have explored the role of PGE2 and its receptors in rodent models of inflammation, specific mechanistic investigations utilizing this compound to delineate its effects on discrete inflammatory pathways in these models are not extensively detailed in the provided search results. Research on PGE2 in models of neuroinflammation has indicated the involvement of EP3 receptors in mediating proinflammatory responses nih.gov.
Studies on Vascular Reactivity in Isolated Artery Preparations
Studies on vascular reactivity using isolated artery preparations are fundamental for understanding the direct effects of compounds on vascular smooth muscle tone and endothelial function google.com. Techniques such as wire or pressure myography are used to measure changes in vessel diameter or tension in response to various stimuli google.com. Prostaglandins (B1171923), including PGE2, are known to influence vascular tone, mediating both vasodilation and vasoconstriction through different receptor subtypes wikipedia.org. Research on isolated arteries from various animal species, including rodents, has provided insights into the mechanisms regulating vascular reactivity genome.jp. However, specific studies investigating the effects of this compound on vascular reactivity in isolated artery preparations were not prominently featured in the conducted searches.
Molecular Changes in Reproductive Tissues in Animal Models
Dinoprostone is well-established for its critical role in reproductive processes, particularly in cervical ripening and uterine contraction, which are mediated through its interaction with prostaglandin receptors and downstream signaling pathways, including the activation of collagenase mims.compatsnap.comwikipedia.orgnih.govdrugbank.com. Animal models are widely used to study the molecular changes occurring in reproductive tissues during processes like labor and delivery researchgate.net. While the effects of dinoprostone on the molecular landscape of reproductive tissues have been investigated in animal models, detailed studies specifically examining the unique molecular changes induced by this compound in these tissues were not extensively found in the search results. Research has explored the influence of dinoprostone on the expression of genes related to labor in myometrial tissue researchgate.net.
Omics Approaches in Mechanistic Toxicology and Pharmacology
Omics technologies, such as genomics, transcriptomics, and proteomics, provide comprehensive views of biological systems and are increasingly applied in mechanistic toxicology and pharmacology to understand the global cellular responses to compounds.
Genomic and Transcriptomic Profiling of Cellular Responses
Emerging Research Directions and Advanced Challenges for Dinoprostone Betadex
Development of Novel Cyclodextrin (B1172386) Derivatives for Enhanced Complexation
Research continues into the chemical modification of cyclodextrins to improve their properties, such as solubility, stability, and inclusion complexation capabilities mdpi.com. While beta-cyclodextrin (B164692) is widely used, its relatively low aqueous solubility has led to the development of various derivatives wikipedia.org. Novel cyclodextrin derivatives, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), randomly methylated beta-cyclodextrin (RAMEB), and sulfobutylether-beta-cyclodextrin (SBE-β-CD), offer enhanced water solubility and biocompatibility wikipedia.orgmdpi.comscielo.br. These modified cyclodextrins can form inclusion complexes with improved characteristics, potentially leading to better drug delivery systems for compounds like dinoprostone (B10761402) mdpi.comscielo.br. Studies have explored the interaction capacity between cyclodextrin derivatives and guest molecules using techniques like in silico modeling and spectroscopic methods such as 1H-NMR, which can indicate the stoichiometry of the inclusion complex scielo.br.
Exploration of Alternative Host-Guest Systems for Prostaglandins (B1171923)
Beyond cyclodextrins, the exploration of alternative host-guest systems for prostaglandins is an active area of research. The goal is to find host molecules that can effectively encapsulate prostaglandins like dinoprostone to improve their stability, solubility, and controlled release. While the provided search results primarily highlight cyclodextrins in the context of dinoprostone betadex, the broader field of host-guest chemistry investigates various supramolecular structures, such as calixarenes, cucurbiturils, and synthetic polymers, for their ability to form inclusion complexes with different guest molecules. Research in this area aims to identify systems that offer advantages over cyclodextrins, potentially in terms of complexation efficiency, host-guest ratio, release profile, or cost-effectiveness.
Integration of this compound with Regenerative Medicine Principles
The integration of pharmaceutical compounds with regenerative medicine principles is an emerging field. Regenerative medicine aims to repair, replace, or regenerate damaged tissues and organs using approaches that can involve cells, biologics, biomaterials, and scaffolds nih.govopenaccessjournals.com. While the direct integration of this compound with specific regenerative medicine strategies is not explicitly detailed in the search results, prostaglandins like PGE2 are known to be involved in various physiological processes, including tissue repair and regeneration researchgate.net. Future research could explore how the controlled release of dinoprostone from its betadex complex or from novel delivery systems could be integrated with regenerative approaches. This might involve developing biomaterials or scaffolds that incorporate this compound to modulate cellular behavior, reduce inflammation, or promote tissue healing in specific regenerative medicine applications. The concept of regenerative rehabilitation, which combines regenerative medicine and rehabilitation principles to optimize functional outcomes, also presents potential avenues for exploring the role of such integrated approaches nih.gov.
Challenges in Scale-Up and Process Optimization for Complex Synthesis
The synthesis of complex chemical compounds and their formulations, such as this compound, faces significant challenges in scale-up and process optimization for industrial production. These challenges typically involve achieving consistent product quality, ensuring process efficiency, managing costs, and adhering to regulatory requirements. While specific details on the scale-up challenges for this compound synthesis are not provided, the general complexities in scaling up the production of inclusion complexes and prostaglandin (B15479496) derivatives are well-recognized in the pharmaceutical industry. This includes optimizing reaction conditions, purification processes, crystallization or drying methods, and quality control measures to transition from laboratory-scale synthesis to large-scale manufacturing.
Future Perspectives in Prostaglandin Research: Beyond Traditional Agonism
Future perspectives in prostaglandin research are moving beyond traditional agonism to explore more nuanced ways of modulating prostaglandin signaling. Prostaglandins exert their effects by activating GPCRs, and research is increasingly focusing on biased agonism and allosteric modulation researchgate.netnih.gov. Biased agonists selectively activate a subset of a receptor's signaling pathways, potentially allowing for the separation of desired therapeutic effects from unwanted side effects nih.gov. Allosteric modulators bind to sites on the receptor distinct from the primary binding site of the endogenous ligand, offering alternative ways to modulate receptor activity and potentially achieve greater receptor subtype selectivity researchgate.netnih.gov. Given that dinoprostone (PGE2) interacts with multiple EP receptor subtypes (EP1, EP2, EP3, and EP4), future research may investigate the development of biased agonists or allosteric modulators targeting specific EP receptor subtypes to achieve more targeted therapeutic outcomes with potentially reduced side effects pnas.orgresearchgate.net. Understanding the structural basis of PGE2 interaction with its receptors, such as the recent cryo-EM structure of the EP1 receptor complex, provides valuable insights for the rational design of such targeted therapeutics pnas.org.
Interdisciplinary Approaches in this compound Research: From Chemistry to Systems Biology
Research on this compound, and prostaglandins in general, increasingly benefits from interdisciplinary approaches that bridge chemistry, biology, and systems biology wisc.edunih.gov. Chemical research focuses on the synthesis of novel cyclodextrin derivatives and alternative host-guest systems, as well as the characterization of the inclusion complex at a molecular level mdpi.comscielo.brmims.com. Biological studies investigate the interactions of this compound with biological systems, including its release from the complex, its stability in biological matrices, and its effects on cellular pathways and physiological responses nih.gov. Systems biology approaches aim to understand the complex network-wide effects of prostaglandin signaling wisc.edunih.gov. This involves integrating data from various sources, such as proteomics and metabolomics, to build models that can predict how this compound or its components influence cellular systems in health and disease wisc.edu. Such interdisciplinary collaborations are crucial for a comprehensive understanding of this compound's behavior and for guiding the development of improved formulations and therapeutic strategies wisc.edunih.gov.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 11954327 |
| Dinoprostone | 5280360 |
| Betadex | 444041 |
| Prostaglandin E2 | 5280360 |
| Beta-cyclodextrin | 444041 |
Data Tables:
Based on the search results, detailed quantitative data tables specifically on the research directions of this compound are limited within the scope of the provided snippets. However, the information presented can be summarized qualitatively or with illustrative data points where available.
Table 1: Properties Enhanced by Complexation with Cyclodextrins
| Property | Enhancement with Cyclodextrin Complexation | Reference |
| Stability | Increased solid-state stability | researchgate.netscribd.com |
| Solubility | Improved aqueous solubility | nih.govajprd.com |
Q & A
Q. How should researchers report conflicting data on this compound’s safety profile?
- Methodological Answer : Adhere to CONSORT guidelines for clinical trials or STROBE for observational studies. Clearly document adverse events (e.g., uterine hyperstimulation) using MedDRA terminology. Perform subgroup analyses to identify risk factors (e.g., maternal age, prior cesarean) and report confidence intervals to highlight uncertainty .
Q. What are the best practices for validating analytical methods in this compound research?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Key parameters include:
- Specificity : Resolve peaks for dinoprostone, betadex, and degradants.
- Linearity : R<sup>2</sup> ≥0.99 over 50–150% of target concentration.
- Accuracy/Precision : ≤2% relative error and ≤5% RSD in recovery studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
